molecular formula C13H19NO B14338449 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 105578-37-8

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B14338449
CAS No.: 105578-37-8
M. Wt: 205.30 g/mol
InChI Key: PNYMUTZDLKGATA-UHFFFAOYSA-N
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Description

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol is a chemical compound that belongs to the class of aminotetralins This compound is characterized by the presence of a propylamino group attached to the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reaction of a suitable naphthalene derivative with propylamine. One common method involves the reduction of a naphthalene precursor followed by the introduction of the propylamino group. For instance, a naphthalene derivative can be reduced using sodium borohydride (NaBH4) in the presence of a suitable solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with propylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms.

    Substitution: The propylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.

Scientific Research Applications

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The propylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol
  • 8-Amino-substituted 7-ethyltheophyllines
  • 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

Uniqueness

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit higher selectivity for certain molecular targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-8-14-11-7-6-10-4-3-5-13(15)12(10)9-11/h3-5,11,14-15H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYMUTZDLKGATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627872
Record name 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105578-37-8
Record name 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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